

Application Notes and Protocols: ICA-105665 in Hippocampal Slice Recordings

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Compound of Interest

Compound Name: ICA-105665

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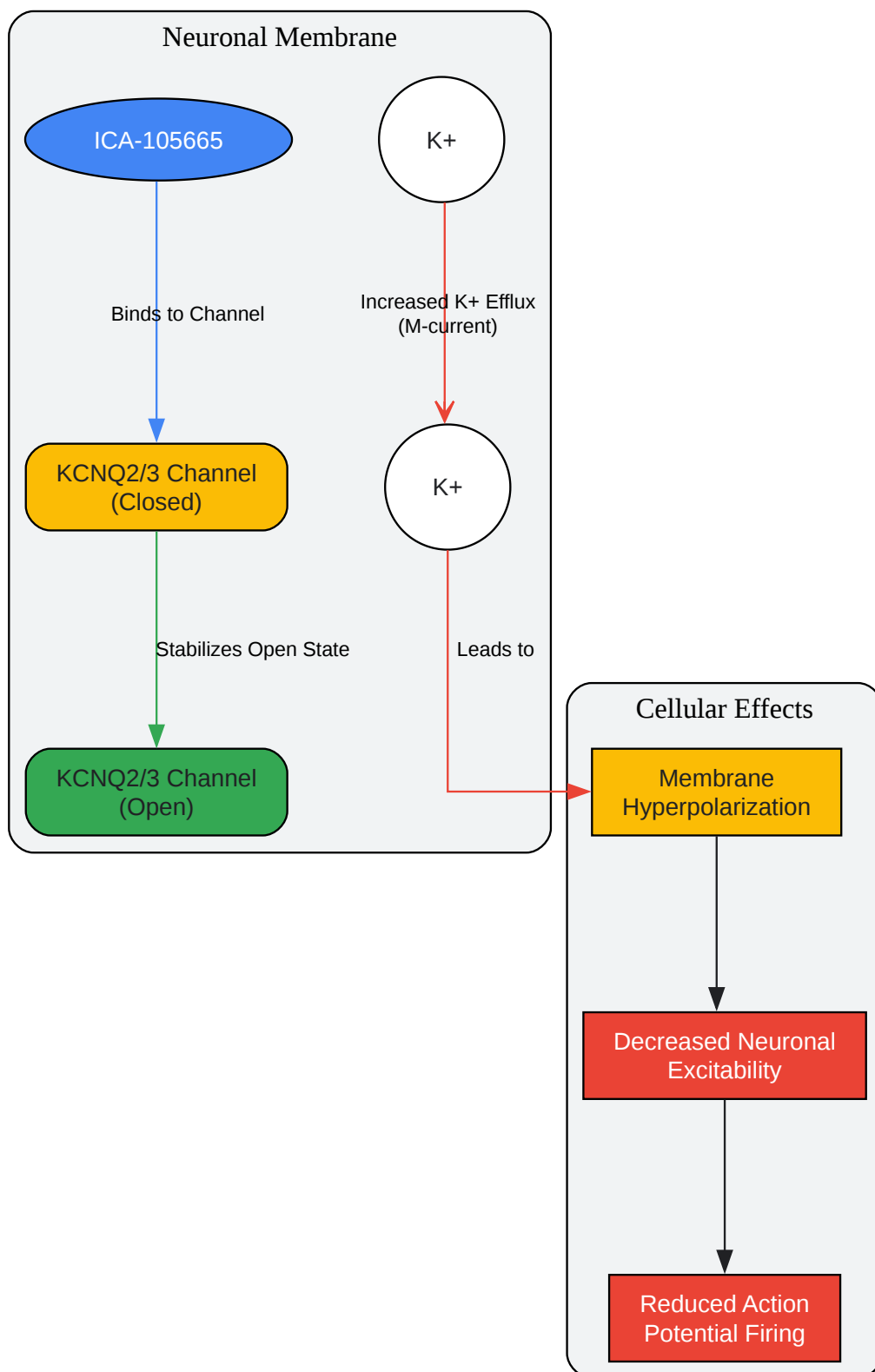
Introduction

ICA-105665 is a potent and selective opener of the neuronal KCNQ2/3 (Kv7.2/7.3) and KCNQ3/5 (Kv7.3/7.5) voltage-gated potassium channels.[1][2] These channels are critical regulators of neuronal excitability, and their activation leads to hyperpolarization of the neuronal membrane, making it more difficult to initiate action potentials. This mechanism of action makes KCNQ channel openers like **ICA-105665** promising therapeutic agents for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3] In preclinical studies, **ICA-105665** has demonstrated broad-spectrum antiseizure activity in multiple animal models.[1][2] Furthermore, it has been shown to penetrate the central nervous system and engage with neuronal Kv7 potassium channels, reducing photoparoxysmal EEG responses in patients with epilepsy.[2]

Hippocampal slice preparations are a cornerstone of in vitro neurophysiology, offering a well-preserved neuronal architecture that allows for the detailed study of synaptic transmission and neuronal excitability. This application note provides detailed protocols for the use of **ICA-105665** in acute hippocampal slices to investigate its effects on neuronal function. The methodologies described herein are based on established protocols for hippocampal slice electrophysiology and data from studies on potent KCNQ2/3 channel openers.

Mechanism of Action of ICA-105665

ICA-105665 acts as a positive allosteric modulator of KCNQ2/3 and KCNQ3/5 channels. By binding to the channel protein, it stabilizes the open conformation, thereby increasing the potassium current (M-current) at sub-threshold membrane potentials. This enhanced potassium efflux hyperpolarizes the neuron, reducing its firing frequency and dampening overall network excitability. The M-current plays a crucial role in spike frequency adaptation and setting the resting membrane potential of hippocampal neurons.



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Caption: Signaling pathway of **ICA-105665** action.

Data Presentation: Effects of KCNQ2/3 Openers on Hippocampal Epileptiform Activity

While specific quantitative data for **ICA-105665** in hippocampal slices is not yet widely published, the effects of the potent KCNQ2/3 opener retigabine have been well-characterized and are presented here as a proxy. These studies typically induce epileptiform activity in hippocampal slices using agents like 4-aminopyridine (4-AP) or by perfusing with a low-magnesium (low-Mg²⁺) artificial cerebrospinal fluid (aCSF).

Table 1: Effect of Retigabine on Low-Mg²⁺-Induced Epileptiform Discharges in Rat Hippocampal CA1 Region

Concentration (μM)	Effect on Discharge Frequency	Effect on Discharge Amplitude
10	34% reduction	No significant effect
20	Reversible suppression	-

Data synthesized from studies on retigabine in low-Mg²⁺ models.

Table 2: Effect of Retigabine on 4-AP-Induced Seizure-Like Events (SLEs) in Rat Entorhinal Cortex-Hippocampal Slices

Concentration (μM)	Percentage of Slices with SLE Suppression
5	71.4%
10	100%

Data synthesized from studies on retigabine in 4-AP models.

Experimental Protocols

The following protocols provide a detailed methodology for preparing acute hippocampal slices and performing electrophysiological recordings to assess the effects of **ICA-105665**.

Protocol 1: Preparation of Acute Hippocampal Slices (Mouse or Rat)

This protocol describes the preparation of acute hippocampal slices suitable for electrophysiological recordings.

Materials:

- Slicing Solution (Carbogenated, ice-cold):
 - Sucrose-based: 85 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 75 mM sucrose, 25 mM glucose, 0.5 mM CaCl₂, and 4 mM MgCl₂.
- Artificial Cerebrospinal Fluid (aCSF) (Carbogenated):
 - 125 mM NaCl, 2.4 mM KCl, 1.2 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, and 1 mM MgCl₂.
- Carbogen Gas: 95% O₂ / 5% CO₂
- Rodent (mouse or rat)
- Anesthetic (e.g., isoflurane)
- Dissection tools (scissors, forceps)
- Vibrating microtome (vibratome)
- Incubation chamber
- Water bath

Procedure:

- Anesthesia and Decapitation: Anesthetize the animal deeply with isoflurane and perform decapitation.

- Brain Extraction: Quickly dissect the brain and immerse it in ice-cold, carbogenated slicing solution.
- Slicing:
 - Mount the brain onto the vibratome stage.
 - Cut 300-400 μm thick transverse hippocampal slices in the ice-cold, carbogenated slicing solution.
- Incubation and Recovery:
 - Transfer the slices to an incubation chamber containing carbogenated aCSF.
 - Allow the slices to recover at 32-34°C for at least 30 minutes, followed by at least 1 hour at room temperature before recording.

Protocol 2: Field Potential Recording in Hippocampal Slices

This protocol describes how to perform extracellular field potential recordings to study the effects of **ICA-105665** on synaptic transmission and plasticity.

Materials:

- Prepared acute hippocampal slices
- Recording chamber with perfusion system
- aCSF (Carbogenated)
- **ICA-105665** stock solution (in DMSO)
- Stimulating and recording electrodes (e.g., glass micropipettes filled with aCSF)
- Amplifier and data acquisition system

Procedure:

- Slice Placement: Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 32-34°C.
- Electrode Placement:
 - Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region.
 - Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
- Baseline Recording:
 - Deliver baseline stimuli (e.g., 0.1 ms duration every 20 seconds) and adjust the stimulus intensity to elicit a fEPSP that is approximately 50% of the maximal response.
 - Record a stable baseline for at least 20 minutes.
- **ICA-105665** Application:
 - Prepare the desired final concentration of **ICA-105665** in aCSF from the stock solution. Ensure the final DMSO concentration is minimal (e.g., <0.1%).
 - Switch the perfusion to the aCSF containing **ICA-105665**.
 - Record the fEPSPs for at least 30-60 minutes to observe the effect of the compound.
- Washout: Switch the perfusion back to the control aCSF to determine if the effects of **ICA-105665** are reversible.

Protocol 3: Whole-Cell Patch-Clamp Recording

This protocol allows for the detailed investigation of **ICA-105665**'s effects on the intrinsic properties of individual hippocampal neurons.

Materials:

- Prepared acute hippocampal slices

- Recording setup with an upright microscope, micromanipulators, amplifier, and data acquisition system
- aCSF (Carbogenated)
- **ICA-105665** stock solution
- Patch pipettes (3-6 MΩ resistance)
- Intracellular solution (e.g., K-gluconate based)

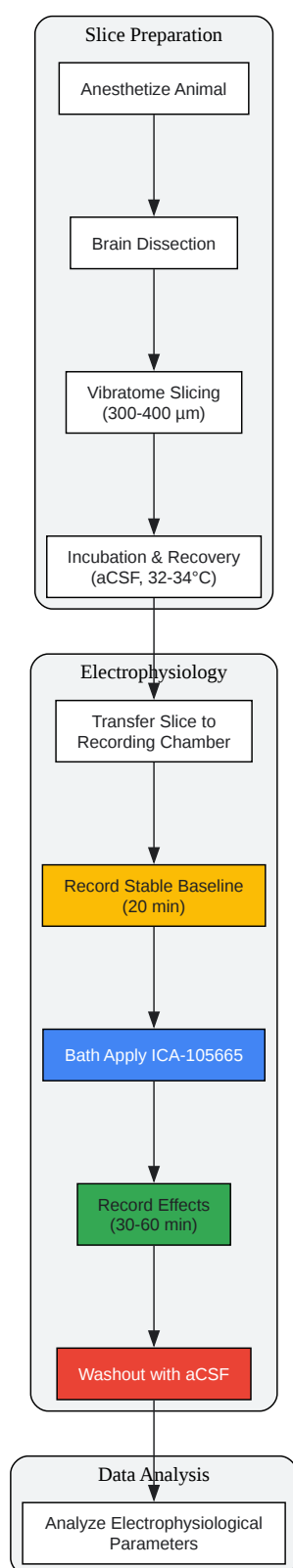
Procedure:

- Slice and Neuron Selection: Place a slice in the recording chamber and identify a healthy pyramidal neuron in the CA1 region using differential interference contrast (DIC) microscopy.
- Giga-seal Formation and Whole-Cell Configuration:
 - Approach the selected neuron with a patch pipette containing the intracellular solution.
 - Apply gentle suction to form a high-resistance seal (>1 GΩ).
 - Apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.
- Recording Intrinsic Properties:
 - In current-clamp mode, inject a series of current steps to elicit action potentials and measure properties such as resting membrane potential, input resistance, and spike frequency adaptation.
- **ICA-105665** Application:
 - Bath-apply **ICA-105665** at the desired concentration.
 - Repeat the current-step protocol to assess the changes in the neuron's intrinsic properties.
- M-current Measurement (Voltage-Clamp):

- In voltage-clamp mode, hold the neuron at a hyperpolarized potential (e.g., -80 mV) and apply depolarizing voltage steps to activate the M-current.
- Apply **ICA-105665** and observe the enhancement of the M-current.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of **ICA-105665** in hippocampal slice recordings.



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Caption: Experimental workflow for hippocampal slice recordings.

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